4,4'-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzaldehyde
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Overview
Description
4,4'-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzaldehyde is an aromatic hydrocarbon with a unique structure that includes an anthracene core substituted with two 4-formylphenylethynyl groups at the 9 and 10 positions. This compound is known for its strong fluorescence and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4'-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzaldehyde typically involves a multi-step process. One common method is the Sonogashira coupling reaction, which involves the coupling of 9,10-dibromoanthracene with 4-ethynylbenzaldehyde in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
4,4'-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitric acid for nitration, bromine or chlorine for halogenation.
Major Products Formed
Oxidation: 9,10-Bis(4-carboxyphenylethynyl)anthracene.
Reduction: 9,10-Bis(4-hydroxyphenylethynyl)anthracene.
Substitution: 9,10-Bis(4-nitrophenylethynyl)anthracene or 9,10-Bis(4-halophenylethynyl)anthracene.
Scientific Research Applications
4,4'-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques, including fluorescence spectroscopy and microscopy.
Biology: Employed in the study of biological systems due to its strong fluorescence, which allows for the visualization of cellular processes.
Medicine: Investigated for its potential use in photodynamic therapy, where its fluorescence properties can be harnessed to target and destroy cancer cells.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its high quantum efficiency and stability.
Mechanism of Action
The mechanism of action of 4,4'-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzaldehyde is primarily based on its ability to absorb and emit light. The compound’s anthracene core allows it to undergo electronic transitions that result in fluorescence. When excited by light, the compound absorbs energy and transitions to an excited state. It then releases this energy as light when it returns to its ground state. This property is exploited in various applications, including fluorescence microscopy and photodynamic therapy.
Comparison with Similar Compounds
Similar Compounds
9,10-Bis(phenylethynyl)anthracene: Similar structure but lacks the formyl groups. Known for its use in lightsticks and OLEDs.
9,10-Diphenylanthracene: Another anthracene derivative used in fluorescence applications but with different substituents.
5,12-Bis(phenylethynyl)naphthacene: A naphthacene derivative with similar fluorescence properties.
Uniqueness
4,4'-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzaldehyde is unique due to the presence of formyl groups, which enhance its reactivity and allow for further functionalization. This makes it a versatile compound for various chemical modifications and applications in different fields.
Properties
IUPAC Name |
4-[2-[10-[2-(4-formylphenyl)ethynyl]anthracen-9-yl]ethynyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H18O2/c33-21-25-13-9-23(10-14-25)17-19-31-27-5-1-2-6-28(27)32(30-8-4-3-7-29(30)31)20-18-24-11-15-26(22-34)16-12-24/h1-16,21-22H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTERTOOUIOHMBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C#CC4=CC=C(C=C4)C=O)C#CC5=CC=C(C=C5)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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